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Compound of Interest

Compound Name: Aspidinol

Cat. No.: B1216749 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Aspidinol, a naturally occurring phloroglucinol derivative, has garnered significant interest

within the scientific community due to its potent biological activities. Primarily recognized for its

promising antibacterial properties, particularly against multi-drug-resistant Staphylococcus

aureus (MRSA), Aspidinol presents a compelling scaffold for the development of new

therapeutic agents.[1][2][3] This document provides detailed application notes and protocols for

the proposed chemical synthesis of Aspidinol and its analogues, offering a foundational guide

for researchers in medicinal chemistry and drug discovery. The methodologies outlined herein

are based on established synthetic strategies for substituted phloroglucinols, providing a

rational and feasible approach to accessing these valuable compounds for further investigation.

Chemical Properties and Characterization of
Aspidinol
A thorough understanding of the physicochemical properties of Aspidinol is essential for its

synthesis, purification, and characterization. The table below summarizes the key identifiers

and computed properties for Aspidinol.
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Property Value Reference

IUPAC Name
1-(2,6-dihydroxy-4-methoxy-3-

methylphenyl)butan-1-one

Molecular Formula C₁₂H₁₆O₄

Molecular Weight 224.25 g/mol

CAS Number 519-40-4

Appearance Predicted: Crystalline solid

Solubility

Predicted: Soluble in

methanol, ethanol, DMSO,

acetone

¹H NMR (Predicted)

δ (ppm): 0.9 (t, 3H), 1.6 (sext,

2H), 2.9 (t, 2H), 2.0 (s, 3H), 3.8

(s, 3H), 5.9 (s, 1H), 10.0-12.0

(br s, 2H)

¹³C NMR (Predicted)

δ (ppm): 14.0, 18.0, 45.0, 8.0,

55.5, 91.0, 105.0, 108.0,

160.0, 162.0, 165.0, 205.0

Proposed Chemical Synthesis of Aspidinol
While a definitive, step-by-step published total synthesis of Aspidinol is not readily available in

the current literature, a plausible and efficient synthetic route can be proposed based on well-

established methodologies for the synthesis of acylphloroglucinols. The following multi-step

synthesis leverages the Friedel-Crafts acylation, specifically the Houben-Hoesch reaction, as a

key transformation.

Synthetic Workflow Diagram
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Step 1: Synthesis of Phloroglucinol Monomethyl Ether (2)

Step 2: C-methylation

Step 3: Houben-Hoesch Acylation

Phloroglucinol (1)

Dimethyl sulfate (DMS)
Sodium hydroxide (NaOH)

Phloroglucinol_Monomethyl_Ether (2)

Methyl iodide (CH3I)
Base (e.g., K2CO3)

2_Methyl_phloroglucinol_monomethyl_ether (3)

Butyronitrile (CH3CH2CH2CN)
ZnCl2, HCl (gas)

Aspidinol (4)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for Aspidinol.

Experimental Protocols
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Step 1: Synthesis of Phloroglucinol Monomethyl Ether (2)

Principle: Selective O-methylation of one hydroxyl group of phloroglucinol.

Procedure:

Dissolve phloroglucinol (1.0 eq) in a suitable solvent such as methanol or aqueous sodium

hydroxide.

Cool the solution to 0 °C in an ice bath.

Slowly add dimethyl sulfate (1.0-1.2 eq) dropwise while maintaining the temperature at 0-5

°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) and

extract the product with an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford phloroglucinol

monomethyl ether.

Step 2: C-methylation of Phloroglucinol Monomethyl Ether (3)

Principle: Friedel-Crafts alkylation to introduce a methyl group onto the aromatic ring.

Procedure:

To a solution of phloroglucinol monomethyl ether (1.0 eq) in a suitable solvent (e.g.,

dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) at 0 °C.

Slowly add methyl iodide (1.1 eq) to the reaction mixture.
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Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with water and brine, dry over anhydrous sodium

sulfate, and concentrate in vacuo.

Purify the residue by column chromatography to yield 2-methyl-phloroglucinol-1-

monomethyl ether.

Step 3: Houben-Hoesch Acylation to Yield Aspidinol (4)

Principle: Acylation of the electron-rich aromatic ring with a nitrile in the presence of a Lewis

acid and HCl gas.

Procedure:

Suspend 2-methyl-phloroglucinol-1-monomethyl ether (1.0 eq) and anhydrous zinc

chloride (1.2 eq) in anhydrous diethyl ether.

Pass a steady stream of dry hydrogen chloride gas through the suspension at 0 °C for 1-2

hours.

Add butyronitrile (1.1 eq) to the reaction mixture and continue to pass HCl gas for another

4-6 hours.

Allow the reaction mixture to stand at room temperature overnight.

The ketimine hydrochloride intermediate may precipitate. Decant the ether and wash the

solid with fresh anhydrous ether.

Hydrolyze the ketimine salt by heating with water at 50-60 °C for 1-2 hours.

Cool the reaction mixture and extract the product with ethyl acetate.
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Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over

anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Purify the crude product by recrystallization or column chromatography to obtain

Aspidinol.

Synthesis of Aspidinol Analogues
The synthetic route described above is amenable to the production of various Aspidinol
analogues. By employing different nitriles in the Houben-Hoesch reaction or different alkylating

agents in the C-alkylation step, a library of analogues can be generated.

Table of Potential Aspidinol Analogues

Analogue Name
Modifying Reagent in
Synthesis

Potential Biological
Activity

Aspidinol C Valeronitrile (in Step 3)
Anti-MRSA activity (MIC = 2

µg/mL)[1]

Aspidinol D Isovaleronitrile (in Step 3)
Anti-MRSA activity (MIC = 4

µg/mL)[1]

Propionyl-Aspidinol Propionitrile (in Step 3) Predicted antibacterial activity

Ethyl-Aspidinol Ethyl iodide (in Step 2)
Predicted altered lipophilicity

and activity

Biological Activity and Mechanism of Action of
Aspidinol
Aspidinol has demonstrated significant antibacterial activity, particularly against MRSA.[1][2][3]

Studies have shown that its mechanism of action involves the disruption of multiple crucial

cellular processes in bacteria.

Signaling Pathway Diagram: Antibacterial Mechanism of Aspidinol
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Caption: Mechanism of antibacterial action of Aspidinol.

RNA sequencing and RT-PCR analyses have revealed that Aspidinol's primary mechanism of

killing S. aureus is the inhibition of ribosome synthesis.[1] This disruption of protein synthesis is

a critical blow to the bacterial cell's viability. Additionally, Aspidinol has been shown to inhibit

amino acid synthesis and reduce the expression of virulence factors, which may play a

secondary role in its overall antibacterial effect.[1]

Conclusion
The protocols and data presented in this document provide a comprehensive guide for the

chemical synthesis of Aspidinol and its analogues. The proposed synthetic route is based on

robust and well-documented chemical transformations, offering a high probability of success for

researchers aiming to produce these compounds for further biological evaluation. The potent

anti-MRSA activity of Aspidinol, coupled with its multifaceted mechanism of action,

underscores its potential as a lead compound in the development of novel antibiotics to combat
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the growing threat of antimicrobial resistance. Further investigation into the structure-activity

relationships of Aspidinol analogues is warranted to optimize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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